Oxalic acid;1-[2-(4-phenylphenoxy)ethyl]piperazine
Description
Oxalic acid;1-[2-(4-phenylphenoxy)ethyl]piperazine is a compound that combines the properties of oxalic acid and a piperazine derivativeIt is a white crystalline solid that forms a colorless solution in water . The piperazine derivative, 1-[2-(4-phenylphenoxy)ethyl]piperazine, is a heterocyclic organic compound that contains a piperazine ring substituted with a phenylphenoxyethyl group. This combination results in a compound with unique chemical and biological properties.
Properties
IUPAC Name |
oxalic acid;1-[2-(4-phenylphenoxy)ethyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O.C2H2O4/c1-2-4-16(5-3-1)17-6-8-18(9-7-17)21-15-14-20-12-10-19-11-13-20;3-1(4)2(5)6/h1-9,19H,10-15H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYBUJAEBPABKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCOC2=CC=C(C=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of oxalic acid;1-[2-(4-phenylphenoxy)ethyl]piperazine involves several steps. One common method is the reaction of oxalic acid with 1-[2-(4-phenylphenoxy)ethyl]piperazine in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol at elevated temperatures. The product is then purified by recrystallization or chromatography .
Industrial production methods for oxalic acid involve the oxidation of carbohydrates or glucose using nitric acid or air in the presence of vanadium pentoxide. The resulting oxalic acid is then reacted with 1-[2-(4-phenylphenoxy)ethyl]piperazine to form the desired compound .
Chemical Reactions Analysis
Oxalic acid;1-[2-(4-phenylphenoxy)ethyl]piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and halogens. For example, oxidation of the compound with hydrogen peroxide can yield corresponding oxalates and phenylphenoxy derivatives. Reduction with sodium borohydride can produce reduced forms of the piperazine derivative .
Scientific Research Applications
Oxalic acid;1-[2-(4-phenylphenoxy)ethyl]piperazine has several scientific research applications. In chemistry, it is used as a reagent for the synthesis of other complex molecules. In biology, it is studied for its potential antimicrobial and anticancer properties. In medicine, it is investigated for its potential use as a therapeutic agent for various diseases. In industry, it is used in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of oxalic acid;1-[2-(4-phenylphenoxy)ethyl]piperazine involves its interaction with specific molecular targets and pathways. The oxalic acid component can chelate metal ions, affecting various enzymatic activities. The piperazine derivative can interact with neurotransmitter receptors, influencing neurological pathways. Together, these interactions result in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- Oxalyl chloride
- Disodium oxalate
- Calcium oxalate
- Phenyl oxalate ester
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
